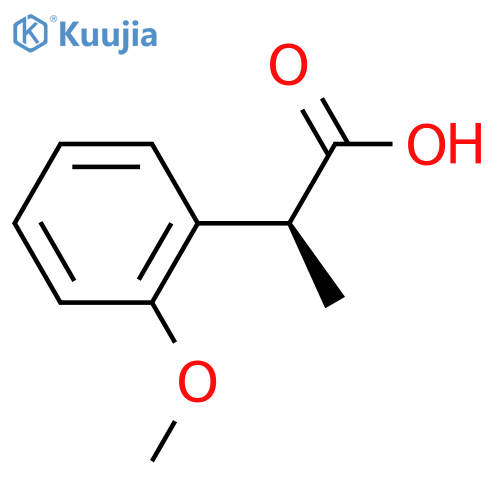

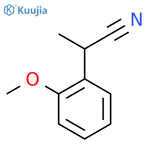

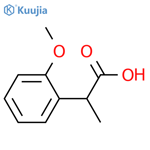

Enantioselective hydrolysis of various racemic α-substituted arylacetonitriles using Rhodococcus sp. CGMCC 0497

,

Tetrahedron: Asymmetry,

2001,

12(23),

3305-3312